Colistin B: A Comprehensive Technical Guide on its Structure and Chemical Properties
Colistin B: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a critical last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. This technical guide provides an in-depth exploration of the structure and chemical properties of Colistin B, one of the two major components of commercially available colistin. Understanding these fundamental characteristics is paramount for its effective clinical use, analytical method development, and future drug discovery efforts.
Chemical Structure of Colistin B
Colistin B is a cationic cyclic decapeptide antibiotic with a fatty acid side chain. Its structure is composed of three main parts: a hydrophobic acyl tail, a linear tripeptide segment, and a hydrophilic heptapeptide (B1575542) ring.[1] The amino acid sequence and structural features are detailed below.
Molecular Composition
Colistin B is a complex molecule with the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C52H98N16O13 | [2] |
| Molecular Weight | 1155.4 g/mol | [2] |
| CAS Number | 7239-48-7 | [2] |
The structure of Colistin B differs from its counterpart, Colistin A, only in the composition of its fatty acid tail. Colistin B contains a 6-methylheptanoyl group, whereas Colistin A has a 6-methyloctanoyl group.[3][4]
Amino Acid Sequence
The peptide chain of Colistin B consists of L-α,γ-diaminobutyric acid (Dab), L-threonine (Thr), D-leucine (D-Leu), and L-leucine (L-Leu). The cyclic nature is formed by a peptide bond between the γ-amino group of a Dab residue and the carboxyl group of the C-terminal L-threonine.[5]
The IUPAC condensed sequence is: Unk-Dab-Thr-Dab-Dab(1)-Dab-D-Leu-Leu-Dab-Dab-Thr-(1), where "Unk" represents the N-terminal fatty acyl group.[6]
Structural Diagram
The following diagram illustrates the chemical structure of Colistin B.
Caption: A simplified 2D representation of the Colistin B structure.
Physicochemical Properties
The physicochemical properties of Colistin B are crucial for its formulation, stability, and pharmacokinetic profile.
Solubility
| Solvent | Solubility | Source |
| Water | Freely soluble | [7][8] |
| Acetone | Practically insoluble | [7] |
| Ethanol | Practically insoluble | [7] |
| Methanol | Slightly soluble | [9] |
| Ether | Insoluble | [9] |
| DMSO | Practically insoluble | [8] |
Stability
The stability of Colistin B is significantly influenced by pH, temperature, and the composition of the aqueous medium.
| Medium | Temperature | pH | Stability | Source |
| Water | 4°C | ~5.6-6.0 | Stable for up to 60 days | [10] |
| Water | 37°C | ~5.6-6.0 | Stable for up to 120 hours | [10] |
| Isotonic Phosphate (B84403) Buffer | 37°C | 7.4 | Degradation observed | [10][11] |
| Human Plasma | 37°C | 7.4 | Degradation observed | [10] |
| Human Plasma | -20°C | 7.4 | Significant degradation after 1 month | [12] |
| Human Plasma | -70°C / -80°C | 7.4 | Stable for 6-8 months | [12] |
Colistin is more stable under acidic conditions (pH 2 to 6) and shows increased degradation at a pH above 6.[13] The base form of colistin can precipitate from aqueous solutions at a pH above 7.5.[9]
Other Physicochemical Data
| Property | Value | Source |
| pKa | 13.08 (Predicted) | [14] |
| logP | -2.4 | [15] |
| Melting Point | 200-220 °C | [15] |
Mechanism of Action
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[16][17] The cationic Dab residues of colistin interact electrostatically with the anionic phosphate groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[16][18] This leads to a detergent-like effect, disrupting the outer membrane integrity and increasing its permeability.[16] Subsequently, colistin is taken up into the cell ("self-promoted uptake") where it can also disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, cell death.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Colistin B | C52H98N16O13 | CID 25138298 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. colistin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Lukang biochemical Limited by Share Ltd [lifecomepc.com]
- 8. benchchem.com [benchchem.com]
- 9. drugfuture.com [drugfuture.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Colistin B CAS#: 7239-48-7 [m.chemicalbook.com]
- 15. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Colistin - Wikipedia [en.wikipedia.org]
